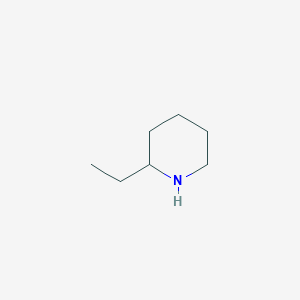

2-Ethylpiperidine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-2-7-5-3-4-6-8-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBKKFZGCDJDQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883682 | |

| Record name | Piperidine, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484-80-6 | |

| Record name | 2-Ethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERIDINE, 2-ETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4F771RRU8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sophisticated Synthetic Methodologies for Enantiopure and Functionalized 2 Ethylpiperidine Derivatives

Asymmetric Synthesis Strategies for 2-Ethylpiperidine Enantiomers

The synthesis of single-enantiomer forms of this compound relies on strategies that can differentiate between the two enantiomers of a racemic mixture or create a specific enantiomer from a prochiral precursor. Key among these are enzymatic resolutions and asymmetric catalysis.

Enzymatic resolution has emerged as a powerful technique for the separation of racemic amines. A notable chemoenzymatic method provides both (R)- and (S)-2-ethylpiperidine with high enantiomeric purity through a three-step process involving the formation and subsequent hydrolysis of diastereomeric oxalamic esters. thieme-connect.de This approach leverages the high enantioselectivity of proteases.

The initial step in this chemoenzymatic sequence involves the acylation of racemic this compound. The secondary amine is treated with ethyl chlorooxoacetate to form the corresponding N-acylated oxalamic ester precursor. thieme-connect.de This reaction proceeds with high chemical purity and yield, typically not requiring chromatographic purification, which makes it an efficient first step in the resolution process. thieme-connect.de

The core of the resolution is the enantioselective enzymatic hydrolysis of the racemic oxalamic ester. The use of proteases in an aqueous medium facilitates this transformation. The enzyme selectively hydrolyzes one enantiomer of the ester, demonstrating excellent enantioselectivity. thieme-connect.de Specifically, the process yields the carboxylic acid from the (R)-enantiomer while leaving the (S)-enantiomer of the ester largely unreacted. thieme-connect.de This step effectively separates the racemic mixture into two distinct, enantiomerically enriched compounds: (R)-N-(1-ethoxy-1-oxobutan-2-yl)piperidine-2-carboxylic acid and (S)-ethyl 2-(piperidin-2-yl)-2-oxoacetate.

Asymmetric hydrogenation of pyridine (B92270) rings represents a direct and atom-economical method for synthesizing chiral piperidines. While challenging due to the aromatic stability of the pyridine ring and potential catalyst inhibition by the substrate and product, significant advances have been made using iridium-based catalysts. nih.govdicp.ac.cn

A highly effective strategy for the enantioselective synthesis of 2-alkylpiperidines involves the iridium-catalyzed asymmetric hydrogenation of 2-alkylpyridine derivatives. nih.gov To overcome the inherent low reactivity of pyridines, the substrate is first activated by converting it into an N-benzylpyridinium salt. nih.gov This activation enhances the substrate's susceptibility to reduction.

The hydrogenation is carried out using a catalyst system typically composed of an iridium precursor, such as [Ir(COD)Cl]₂, and a chiral ligand. nih.gov The ligand MeO-BoQPhos, a P,N-type ligand, has proven to be particularly effective for this transformation. nih.govresearchgate.net The reaction, conducted under hydrogen pressure, yields enantioenriched 2-alkylpiperidines with high levels of enantioselectivity, reaching enantiomeric ratios of up to 93:7. nih.govresearchgate.net The resulting N-benzyl piperidines can then be deprotected, for instance through hydrogenolysis, to furnish the final enantioenriched 2-alkylpiperidine products. dicp.ac.cn This method provides a practical and efficient route to chiral piperidines from readily available pyridine precursors. nih.gov

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of a 2-Alkyl Pyridinium Salt

| Substrate | Catalyst System | Ligand | Enantiomeric Ratio (er) | Reference |

|---|

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 12933 |

| (R)-2-Ethylpiperidine | 637841 |

| (S)-2-Ethylpiperidine | 637842 |

| Ethyl chlorooxoacetate | 67732 |

| Hydrochloric acid | 313 |

| [Ir(COD)Cl]₂ (Di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I)) | 5313888 |

| MeO-BoQPhos | 135541603 |

Enantioselective Catalytic Hydrogenation of 2-Alkylpyridine Derivatives

Regio- and Enantioselectivity Control in Pyridine Reduction

The asymmetric reduction of pyridine derivatives represents a direct and atom-economical approach to chiral piperidines. A significant challenge in this area is controlling both regioselectivity (1,2- vs. 1,4-reduction) and enantioselectivity.

Recent advancements have utilized transition-metal catalysis to achieve high levels of control. For instance, iridium-catalyzed asymmetric hydrogenation of 2-alkyl-N-benzylpyridinium salts has been developed, employing ligands like MeO-BoQPhos. nih.govnih.gov This method provides access to enantioenriched 2-alkylpiperidines with high enantiomeric ratios (up to 93:7 er). nih.govnih.gov The resulting chiral piperidines can be further transformed into complex, biologically relevant molecules. nih.govnih.gov The activation of pyridines as N-benzylpyridinium salts is crucial, as it facilitates the reduction and enhances enantioselectivity, a strategy also explored by other research groups. nih.gov

Another approach involves a tandem dearomatization/enantioselective allylic alkylation of pyridines. acs.org This one-pot reaction begins with an iridium(I)-catalyzed 1,2-hydrosilylation of the pyridine, forming an N-silyl enamine. acs.org This intermediate then acts as a nucleophile in a subsequent palladium-catalyzed asymmetric allylic alkylation, yielding N-protected tetrahydropyridines with excellent enantioselectivity (up to 97% ee). acs.org

Furthermore, an auxiliary-based method for the asymmetric hydrogenation of substituted pyridines has been reported. dicp.ac.cn In this strategy, pyridines are functionalized with a chiral oxazolidinone auxiliary. Hydrogenation using a platinum oxide catalyst then proceeds with high stereoselectivity, allowing for the formation of piperidines with multiple stereocenters in a single step. dicp.ac.cn

| Catalyst System | Substrate | Product Type | Enantioselectivity | Reference |

| [Ir(COD)Cl]₂/(S)-MeO-BiPhep/I₂ | 2-Alkyl N-benzylpyridinium salts | 2-Alkylpiperidines | Up to 97% ee | liverpool.ac.uk |

| Ir-MeO-BoQPhos | 2-Alkyl N-benzylpyridinium salts | 2-Alkylpiperidines | Up to 93:7 er | nih.govnih.gov |

| [Ir(coe)₂Cl]₂ / Pd(OAc)₂/Ligand | Pyridines | N-Protected tetrahydropyridines | Up to 97% ee | acs.org |

| PtO₂ / Chiral Auxiliary | 2-Substituted pyridines | Substituted piperidines | High | dicp.ac.cn |

| Ni-Phosphoramidite | Pyridinium ions | 2-Aryl-1,2-dihydropyridines | High | princeton.edu |

Organocatalytic Asymmetric Cyclization Approaches

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of piperidine (B6355638) rings, avoiding the use of metal catalysts.

The intramolecular aza-Michael (IAM) reaction is a key strategy for constructing the piperidine ring. Organocatalytic versions of this reaction allow for the synthesis of enantiomerically enriched 2-substituted piperidines. For instance, a biomimetic approach using organocatalysts has been employed to synthesize natural products like pelletierine (B1199966) and its analogs with up to 97% enantiomeric excess (ee). nih.gov

Research has shown that the combination of a quinoline-based organocatalyst and trifluoroacetic acid as a co-catalyst can afford a range of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines in good yields. mdpi.com Furthermore, a straightforward organocatalyzed intramolecular aza-Michael reaction has been successful in the synthesis of both N-Boc and N-Cbz protected 2-substituted piperidine precursors in high enantiomeric excess. mdpi.com The use of microwave irradiation has been shown to dramatically accelerate tandem cross-metathesis intramolecular aza-Michael reactions, although it can sometimes invert the stereoselectivity of the addition process. organic-chemistry.org

Chiral primary and secondary amines are effective catalysts for asymmetric cyclization reactions to form piperidines. Proline and its derivatives are commonly used organocatalysts that can facilitate reactions like the Mannich reaction followed by a reductive cyclization. rsc.org This one-pot synthesis of 2,3-substituted piperidines from an N-PMP aldimine and aqueous glutaraldehyde (B144438) proceeds via a formal [4+2] cycloaddition, achieving high yields and excellent enantioselectivities (up to >99% ee). rsc.org

Kinetic resolution of racemic cyclic amines, including this compound, can be achieved using a chiral hydroxamic acid co-catalyst in the presence of an N-heterocyclic carbene. ethz.chgoogle.com This method allows for the separation of enantiomers with high selectivity factors. ethz.ch Computational studies on the Biginelli reaction catalyzed by a chiral primary amine with a diamine backbone have elucidated that the rate-determining step is a proton transfer process during the cyclization, with the orientation of the catalyst's amide moiety being the source of enantioselectivity. clockss.org

Stereoselective Multicomponent Reactions Utilizing Chiral Aziridine (B145994) Intermediates

Chiral aziridines are versatile building blocks in organic synthesis, serving as precursors for a variety of nitrogen-containing heterocycles, including piperidines. Stereoselective multicomponent reactions involving aziridines offer an efficient pathway to complex piperidine scaffolds.

One such strategy involves the intermolecular [3+3] ring expansion of aziridines with metal-bound vinyl carbenes. This reaction proceeds through an aziridinium (B1262131) ylide intermediate and yields highly functionalized dehydropiperidines. nih.gov The high stereospecificity of this method allows for the creation of scaffolds with up to three contiguous stereocenters, with retention of the enantiomeric excess from the aziridine precursor. nih.gov These dehydropiperidine products can be further functionalized to access stereochemically rich, fully substituted piperidines. nih.gov

The synthesis of substituted 2,6-disubstituted piperidines has also been achieved from 3-alkynyl-2-(N-α-methylbenzylaziridine) via a one-pot reaction under catalytic hydrogenation. frontiersin.org This process involves a cascade of four different reactions: hydrogenation of the alkyne, aziridine ring opening, reductive cyclization, and deprotection of the benzyl (B1604629) group. frontiersin.org

Furthermore, the synthesis of aziridines themselves can be achieved through multicomponent reactions. For example, a three-component reaction for preparing α-phosphonyloxy-β-amino ester derivatives can proceed through an intermediate that can lead to aziridine formation. mdpi.com The subsequent ring-opening of these chiral aziridines can be used in domino reactions to synthesize other heterocycles. mdpi.com

Site-Selective Functionalization and Derivatization of the this compound Ring

Direct functionalization of the this compound ring offers a streamlined approach to creating derivatives without the need for pre-functionalized starting materials.

Direct C-H functionalization is a powerful strategy for modifying the piperidine core. yale.edu Recent developments have focused on achieving site-selectivity, which is often challenging.

One innovative method utilizes reversible hydrogen atom transfer (HAT) catalysis to achieve site-selective α-C–H alkylation of trialkylamines. nih.gov This system can selectively alkylate N-ethylpiperidine on the ring, demonstrating its potential for modifying the piperidine scaffold directly. nih.govchemrxiv.org The selectivity is guided by the Curtin-Hammett principle, favoring the formation of a C(sp³)–C(sp³) bond at the more-crowded α-amino radical position. nih.gov

Another approach involves visible-light-initiated, iodine-catalyzed C(sp³)–H amination. acs.org This method allows for the selective formation of piperidines through an intramolecular C–H amination, effectively overcoming the usual preference for pyrrolidine (B122466) formation in similar reactions. acs.org Additionally, palladium-catalyzed ortho-alkylation of pyridine N-oxides with non-activated secondary alkyl bromides provides a route to 2-alkylpyridine derivatives, which can then be reduced to the corresponding piperidines. beilstein-journals.org

Direct Carbon-Hydrogen (C-H) Functionalization Methodologies

Rhodium-Catalyzed C-H Insertions at C2, C3, and C4 Positions

Rhodium-catalyzed C-H insertion reactions have emerged as a powerful tool for the direct functionalization of piperidine rings. nih.govnih.govnsf.gov These reactions typically involve the use of a rhodium catalyst to generate a rhodium carbene intermediate from a diazo compound. This intermediate then undergoes an insertion reaction into a C-H bond of the piperidine substrate. The site of insertion (C2, C3, or C4) can be controlled by carefully selecting the rhodium catalyst and the protecting group on the piperidine nitrogen. nih.govnih.govresearchgate.netresearchgate.net

The C2 position is electronically activated due to the adjacent nitrogen atom, making it a favorable site for C-H insertion. nih.govnsf.govresearchgate.net However, this position is also sterically hindered. In contrast, the C3 position is electronically deactivated by the inductive effect of the nitrogen, making direct functionalization challenging. nih.govnsf.govresearchgate.netd-nb.info The C4 position is generally the most sterically accessible and less electronically deactivated than C3. nih.govnsf.govresearchgate.net Therefore, direct C-H functionalization at C4 is feasible if the electronic preference for the C2 position can be overcome, often by using sterically demanding catalysts and protecting groups. nih.govnsf.govresearchgate.net

Influence of Catalyst and Amine Protecting Groups on Regio- and Diastereoselectivity

The choice of both the rhodium catalyst and the amine protecting group plays a crucial role in determining the regio- and diastereoselectivity of the C-H insertion reaction. nih.govnih.govresearchgate.netresearchgate.net For instance, the C-H functionalization of N-Boc-piperidine with Rh₂(R-TCPTAD)₄ or N-brosyl-piperidine with Rh₂(R-TPPTTL)₄ has been shown to selectively generate 2-substituted analogues. nih.govnih.govnsf.gov The use of N-α-oxoarylacetyl-piperidines in combination with Rh₂(S-2-Cl-5-BrTPCP)₄ directs the functionalization to the C4 position. nih.govnih.govresearchgate.net

The diastereoselectivity of these reactions is also highly dependent on the catalyst-substrate combination. For example, Rh₂(R-TPPTTL)₄-catalyzed reactions have demonstrated high diastereoselectivity (29->30:1 d.r.) across various substrates. nih.govd-nb.info In contrast, Rh₂(R-TCPTAD)₄-catalyzed reactions can exhibit variable stereoselectivity. nih.govnsf.govd-nb.info

| Position | Catalyst | Protecting Group (Pg) | Selectivity | Reference |

| C2 | Rh₂(R-TCPTAD)₄ | N-Boc | High | nih.govnih.govnsf.gov |

| C2 | Rh₂(R-TPPTTL)₄ | N-Bs | High | nih.govnih.govnsf.gov |

| C4 | Rh₂(S-2-Cl-5-BrTPCP)₄ | N-α-oxoarylacetyl | High | nih.govnih.govresearchgate.net |

Visible Light-Mediated Iodine-Catalyzed Oxidative Amination

A novel approach for the synthesis of piperidines involves a visible light-mediated, iodine-catalyzed oxidative amination. acs.orgscispace.comresearchgate.net This method utilizes a homogeneous iodine catalyst and a terminal oxidant, initiated by visible light, to achieve the C-H amination of alkyl groups. acs.orgscispace.comresearchgate.net The reaction proceeds through two interlocked catalytic cycles: a radical C-H functionalization and an iodine-catalyzed C-N bond formation. acs.orgscispace.comresearchgate.net

This strategy has been successfully applied to the synthesis of 2-aryl-substituted piperidines. acs.orgscispace.com Notably, this method overrides the typical preference for the formation of pyrrolidines often observed in Hofmann-Löffler-type reactions. acs.orgscispace.comnih.gov The reaction conditions are generally mild and have been demonstrated in numerous applications. acs.orgscispace.com

Indirect Functionalization Approaches

Cyclopropanation of Tetrahydropyridine (B1245486) Intermediates Followed by Regioselective Reductive Ring-Opening

An indirect strategy to achieve functionalization at the C3 position of the piperidine ring involves a two-step sequence: asymmetric cyclopropanation of a tetrahydropyridine intermediate followed by a regioselective reductive ring-opening of the resulting cyclopropane (B1198618). nih.govd-nb.infothieme-connect.com This approach circumvents the electronic deactivation at the C3 position that hinders direct C-H insertion. nih.govnsf.govd-nb.info

The cyclopropanation of N-Boc-tetrahydropyridine has been effectively catalyzed by dirhodium catalysts such as Rh₂(S-DOSP)₄, leading to the formation of the corresponding cyclopropane with high diastereoselectivity and enantioselectivity. nih.govd-nb.info Subsequent reductive ring-opening of these cyclopropanes, for instance using Et₃SiH and BF₃·Et₂O, yields the desired C3-substituted piperidine analogues as single diastereomers. nih.govd-nb.info This process often occurs with the concomitant removal of the N-Boc protecting group. nih.govd-nb.info

| Aryldiazoacetate | Cyclopropanation Yield (%) | Cyclopropane ee (%) | Ring-Opening Yield (%) | Final Product dr | Final Product ee (%) | Reference |

| 2a | 93 | 92 | 67 | >30:1 | 93 | d-nb.info |

| 2b | 87 | 95 | 70 | >30:1 | 92 | d-nb.info |

| 2c | 86 | 90 | 92 | >30:1 | 90 | d-nb.info |

| 2d | 85 | 86 | 77 | >30:1 | 87 | d-nb.info |

| 2e | 90 | 81 | 90 | >30:1 | 80 | d-nb.info |

Regioselective Alkylation Strategies for Piperidine Systems

Anion-Mediated 3-Alkylation of Piperideine Derivatives

The regioselective alkylation at the C3 position of the piperidine ring can also be achieved through the generation of an enamide anion from a piperideine intermediate. odu.eduodu.edu This method involves the initial conversion of piperidine to N-chloropiperidine, followed by dehydrohalogenation to form Δ¹-piperideine. odu.eduodu.edu

The subsequent treatment of Δ¹-piperideine with a strong base, such as ethylmagnesium bromide or lithium diisopropylamide, generates the enamide anion. odu.edu This anion can then be reacted with various alkyl halides to produce 3-alkyl-Δ¹-piperideines. odu.edu Reduction of these intermediates leads to the formation of 3-alkylpiperidines. odu.edu While this method offers a route to 3-substituted piperidines, it has been reported to result in low yields and the formation of various side products, including di-alkylated piperidines and dimeric piperideines. odu.edu The instability of the piperideine intermediate and a strained transition state for the formation of the enamide anion are considered contributing factors to the observed low yields. odu.edu

Fundamental Reactivity Profiles and Mechanistic Investigations of 2 Ethylpiperidine

Redox Chemistry and Coordination with Transition Metals

The nitrogen atom in 2-ethylpiperidine, with its lone pair of electrons, is a key center for redox activity and coordination to transition metals. These interactions are fundamental to understanding its role as a ligand and its potential applications in catalysis.

Interactions of this compound with Metal Carbonyl Complexes (e.g., Molybdenum(II))

This compound has been shown to react with molybdenum(II) halocarbonyls, specifically species of the type [Mo(CO)₄X₂]₂ (where X = Cl, Br), in the presence of a large excess of the amine. semanticscholar.org This reaction leads to the formation of aminecarbonyl complexes with the general formula Mo(CO)₃L₃, where L represents the this compound ligand. semanticscholar.org In these complexes, three molecules of this compound coordinate to the molybdenum center, displacing one carbonyl group and the halide ligands from the initial metal complex. The coordination occurs through the nitrogen atom of the piperidine (B6355638) ring, which acts as a Lewis base, donating its lone pair of electrons to the electron-deficient molybdenum center.

The formation of these trisubstituted carbonyl complexes highlights the ability of this compound to function as a ligand in organometallic chemistry. The steric bulk of the ethyl group at the 2-position can influence the stability and reactivity of the resulting metal complex. While detailed structural and electronic studies on the specific Mo(CO)₃(this compound)₃ complex are not extensively documented, the infrared spectra of such complexes typically show characteristic C-O stretching frequencies for the carbonyl ligands, which can provide insights into the electronic environment of the metal center.

| Reactant | This compound Ratio | Product |

| [Mo(CO)₄Br₂]₂ | Large Excess | Mo(CO)₃(this compound)₃ |

| [Mo(CO)₄Cl₂]₂ | Large Excess | Mo(CO)₃(this compound)₃ |

Mechanisms of Amine Oxidation and Imine Formation

The oxidation of secondary amines, such as this compound, to the corresponding imines is a fundamental transformation in organic synthesis. researchgate.netorientjchem.orgresearchgate.net This process typically involves the removal of two hydrogen atoms, one from the nitrogen and one from the adjacent carbon atom, to form a carbon-nitrogen double bond. Various catalytic systems have been developed for this transformation, often employing transition metal catalysts and a terminal oxidant. rsc.orghawaii.edu

While specific mechanistic studies on the oxidation of this compound are not extensively reported, the general mechanisms for secondary amine oxidation can be applied. A common pathway involves the coordination of the amine to a metal catalyst. The catalytic cycle can be initiated by the formation of a metal-oxo species, which then abstracts a hydrogen atom from the N-H bond of the amine. This is followed by a second hydrogen abstraction from the α-carbon (the carbon bearing the ethyl group in the case of this compound), leading to the formation of the imine and reduction of the metal center. The catalyst is then re-oxidized by a terminal oxidant, completing the catalytic cycle.

Alternatively, a mechanism involving β-hydride elimination from a metal-amine complex can also be operative. hawaii.edu In this pathway, the secondary amine coordinates to the metal center, followed by the oxidative addition of the N-H bond to the metal. Subsequent β-hydride elimination from the α-carbon results in the formation of the imine-hydrido-metal complex. The imine is then released, and the metal hydride is regenerated for the next catalytic cycle. The choice of catalyst and reaction conditions can influence which mechanistic pathway is favored. rsc.orghawaii.edu

Advanced Organic Transformations Involving this compound

The nucleophilic nature of the nitrogen atom and the potential for functionalization of the piperidine ring make this compound and its derivatives valuable building blocks in advanced organic synthesis.

Nucleophilic Substitution Reactions of this compound Derivatives

Derivatives of this compound can participate in a variety of nucleophilic substitution reactions. For instance, N-substituted this compound can act as a nucleophile, attacking electrophilic centers to form new carbon-nitrogen bonds. The reactivity in these reactions is influenced by both the steric hindrance provided by the 2-ethyl group and the nature of the substituent on the nitrogen atom.

In the synthesis of more complex molecules, piperidine derivatives are often employed in nucleophilic substitution reactions on activated substrates. For example, the synthesis of certain σ1 receptor ligands involves the nucleophilic substitution of a mesylate by a piperidine derivative. nih.gov While this example does not specifically use this compound, it illustrates a common synthetic strategy where the piperidine moiety is introduced via nucleophilic attack. The presence of the ethyl group at the 2-position would be expected to modulate the nucleophilicity of the nitrogen and potentially introduce diastereoselectivity in reactions with chiral electrophiles.

Condensation Reactions in Complex Molecule Synthesis

This compound, as a secondary amine, can serve as a catalyst in various condensation reactions that are crucial for the synthesis of complex molecules. Two notable examples are the Knoevenagel condensation and the Mannich reaction.

In the Knoevenagel condensation , a weak base is required to deprotonate an active methylene (B1212753) compound, which then acts as a nucleophile towards an aldehyde or ketone. thermofisher.comwikipedia.org this compound can function as such a base. The reaction proceeds through the formation of an enolate, which adds to the carbonyl group, followed by dehydration to yield an α,β-unsaturated product. thermofisher.comorganic-chemistry.orgresearchgate.net The catalytic role of this compound is crucial in facilitating the initial deprotonation step without promoting self-condensation of the carbonyl compound. wikipedia.org

The Mannich reaction is a three-component reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgadichemistry.comnih.gov this compound can act as the amine component in this reaction. The mechanism involves the initial formation of an iminium ion from the reaction of this compound and the aldehyde. wikipedia.orgadichemistry.com The active hydrogen compound then adds to this electrophilic iminium ion, resulting in the formation of a β-amino carbonyl compound, known as a Mannich base. wikipedia.org These Mannich bases are versatile intermediates in the synthesis of various natural products and pharmaceuticals. nih.govresearchgate.net

| Condensation Reaction | Role of this compound | Key Intermediate | Product Type |

| Knoevenagel | Base Catalyst | Enolate | α,β-Unsaturated Compound |

| Mannich | Amine Component | Iminium Ion | β-Amino Carbonyl (Mannich Base) |

Proposed Catalytic Reaction Mechanisms Involving this compound

Beyond its role as a simple base catalyst, this compound can participate in more sophisticated catalytic cycles, most notably through enamine catalysis.

Enamine catalysis is a powerful tool in asymmetric synthesis, where a chiral secondary amine reacts with a carbonyl compound to form a nucleophilic enamine intermediate. While this compound itself is not chiral (unless resolved), its participation in enamine formation is a key concept in its catalytic potential.

A proposed catalytic cycle for an enamine-catalyzed reaction involving this compound would begin with the reaction between this compound and a ketone or aldehyde. This condensation reaction, with the elimination of a water molecule, forms a transient enamine. This enamine is more nucleophilic than the corresponding enol or enolate of the carbonyl compound. The enhanced nucleophilicity allows it to react with a wide range of electrophiles.

Mechanistic Insights into Organocatalytic Cyclizations (e.g., N-Ethylpiperidine as Base)

In the realm of organocatalysis, tertiary amines such as N-ethylpiperidine can function as effective Brønsted bases, facilitating a variety of cyclization reactions. These reactions proceed through the formation of nucleophilic intermediates from precursor molecules, which then undergo intramolecular transformations to yield cyclic products. The primary role of the tertiary amine base is to deprotonate a carbon acid, generating a reactive enolate or a related nucleophile that initiates the ring-forming step. This section will delve into the mechanistic details of such base-catalyzed intramolecular cyclizations, using well-established reaction types like the Michael addition and aldol (B89426) cyclization as illustrative examples.

A key principle in these transformations is the selective deprotonation of a substrate to generate a nucleophilic species. N-ethylpiperidine, with its basic nitrogen atom, can abstract a proton from a carbon atom positioned alpha to an electron-withdrawing group, such as a carbonyl or nitro group. This abstraction leads to the formation of a resonance-stabilized enolate. The general mechanism for a tertiary amine-catalyzed intramolecular Michael addition is depicted below:

General Mechanism of Tertiary Amine-Catalyzed Intramolecular Michael Addition

Deprotonation: The tertiary amine base (e.g., N-ethylpiperidine) abstracts an acidic α-proton from the substrate to form a resonance-stabilized enolate intermediate.

Intramolecular Attack: The generated enolate undergoes an intramolecular nucleophilic attack on an α,β-unsaturated system within the same molecule.

Protonation: The resulting cyclic enolate is protonated by the conjugate acid of the tertiary amine base, regenerating the catalyst and yielding the final cyclized product.

Similarly, in an intramolecular aldol cyclization, the tertiary amine base facilitates the formation of an enolate from a dicarbonyl compound. This enolate then attacks the other carbonyl group within the same molecule to form a cyclic β-hydroxy carbonyl compound. Subsequent dehydration can lead to the formation of an α,β-unsaturated cyclic ketone or aldehyde.

The efficiency and selectivity of these organocatalytic cyclizations are influenced by several factors, including the strength of the base, the acidity of the proton being abstracted, and the steric and electronic properties of the substrate. The choice of a base like N-ethylpiperidine is often strategic; it is a non-nucleophilic base of moderate strength, which helps to avoid unwanted side reactions.

The following table summarizes key aspects of tertiary amine-catalyzed intramolecular cyclizations:

| Reaction Type | Role of Tertiary Amine Base | Key Intermediate | Driving Force |

| Intramolecular Michael Addition | Deprotonation of α-carbon to form an enolate. | Resonance-stabilized enolate. | Formation of a stable cyclic system. |

| Intramolecular Aldol Cyclization | Deprotonation of α-carbon to form an enolate. | Enolate. | Formation of a five- or six-membered ring. |

It is important to note that while the fundamental principles are illustrated here with generic examples, the specific mechanistic details can vary depending on the substrate and reaction conditions.

Metal-Catalyzed Hydroamination and Carboamination Pathways

Metal-catalyzed reactions offer powerful and atom-economical methods for the synthesis of nitrogen-containing heterocycles, including substituted piperidines. Hydroamination and carboamination reactions involving this compound or its precursors are of significant interest. These transformations typically involve the addition of an N-H bond (hydroamination) or both an N-H and a C-C bond (carboamination) across a carbon-carbon multiple bond, facilitated by a transition metal catalyst.

Rhodium-Catalyzed Hydroamination

Rhodium complexes are effective catalysts for the intramolecular hydroamination of aminoalkenes to form cyclic amines such as substituted piperidines. nih.govbeilstein-journals.orgorganic-chemistry.orgnih.gov The catalytic cycle for the rhodium-catalyzed intramolecular hydroamination of a secondary aminoalkene generally proceeds through the following key steps:

Coordination: The aminoalkene substrate coordinates to the rhodium(I) catalyst.

Oxidative Addition/Migratory Insertion: The mechanism can vary, but a common pathway involves the migratory insertion of the alkene into the Rh-N bond of an intermediate rhodium amide complex. This step forms a rhodium-alkyl intermediate.

Protonolysis/Reductive Elimination: The rhodium-alkyl intermediate undergoes protonolysis of the Rh-C bond, which releases the cyclized product and regenerates the active rhodium catalyst. beilstein-journals.org

Computational studies have provided significant insights into the mechanism, suggesting that the turnover-limiting step can be influenced by the ligand structure on the rhodium catalyst. nih.govacs.org The electronic properties of the ancillary ligands play a crucial role in the catalytic activity. nih.gov

Palladium-Catalyzed Carboamination

Palladium-catalyzed carboamination reactions allow for the simultaneous formation of a C-N and a C-C bond across an alkene, providing a versatile route to functionalized pyrrolidines and piperidines. acs.org These reactions typically involve an intramolecular aminopalladation followed by a carbon-carbon bond-forming step. The general catalytic cycle for the palladium-catalyzed carboamination of an N-protected aminoalkene with an aryl or vinyl halide is as follows:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl or vinyl halide to form a palladium(II) intermediate.

Amine Coordination and Deprotonation: The nitrogen atom of the aminoalkene substrate coordinates to the palladium(II) center, and subsequent deprotonation by a base generates a palladium(II) amido complex.

Intramolecular Aminopalladation: The alkene moiety of the substrate undergoes migratory insertion into the Pd-N bond. This step can proceed via either a syn- or anti-aminopalladation pathway, depending on the reaction conditions and the nature of the substrate and ligands. nih.govnih.gov This step is often stereodetermining.

Reductive Elimination: The resulting palladium(II)-alkyl intermediate undergoes C-C bond-forming reductive elimination to afford the carboaminated product and regenerate the palladium(0) catalyst.

The regioselectivity and stereoselectivity of these reactions are critical aspects, and significant research has been dedicated to understanding and controlling these outcomes. For instance, the use of different ligands and bases can influence the preferred mechanistic pathway and, consequently, the stereochemistry of the product. acs.org

The following table summarizes key features of these metal-catalyzed pathways:

| Catalyst System | Reaction Type | Key Mechanistic Steps | Factors Influencing Selectivity |

| Rhodium(I) Complexes | Intramolecular Hydroamination | Coordination, Migratory Insertion, Protonolysis | Ligand electronics and sterics, substrate structure. nih.govnih.gov |

| Palladium(0)/Pd(II) Complexes | Intramolecular Carboamination | Oxidative Addition, Aminopalladation (syn or anti), Reductive Elimination | Ligands, base, nature of the halide and protecting group. acs.orgnih.gov |

These metal-catalyzed methodologies represent powerful tools for the construction of complex cyclic amines from readily available starting materials, with the mechanistic understanding of these pathways being crucial for the development of more efficient and selective catalysts.

Advanced Spectroscopic and Structural Elucidation of 2 Ethylpiperidine and Its Adducts

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. anton-paar.com By directing X-rays at a single crystal, the resulting diffraction pattern can be used to determine atomic coordinates, bond lengths, and bond angles, thus revealing the detailed molecular structure. anton-paar.com

Conformational Analysis of 2-Ethylpiperidinium Cations (e.g., Chair Conformation Geometry and Puckering Parameters)

In the solid state, the 2-ethylpiperidinium cation, as exemplified in the crystal structure of 2-ethylpiperidinium chloride, adopts a stable chair conformation. researchgate.netdoi.orgnih.gov This conformation is the most energetically favorable for six-membered rings like piperidine (B6355638), as it minimizes both angular and torsional strain. nobelprize.org The stability of this arrangement is a result of the staggering of all substituents on adjacent carbon atoms, which reduces steric hindrance. curlyarrows.com

The precise geometry of the piperidine ring can be quantified using Cremer and Pople puckering parameters. researchgate.netdoi.org For the 2-ethylpiperidinium cation in its chloride salt, these parameters have been determined as Q = 0.5708 (9) Å, θ = 180.00 (9)°, and φ = 282 (7)°. researchgate.netdoi.orgnih.gov The value of θ being close to 180° is characteristic of a near-perfect chair conformation.

Table 1: Crystallographic and Puckering Parameters for 2-Ethylpiperidinium Chloride

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | doi.orgnih.gov |

| Space Group | P b c n | doi.orgnih.gov |

| a (Å) | 24.2052 (6) | doi.orgnih.gov |

| b (Å) | 9.7594 (3) | doi.orgnih.gov |

| c (Å) | 7.2764 (2) | doi.orgnih.gov |

| V (ų) | 1718.89 (8) | doi.orgnih.gov |

| Z | 8 | doi.orgnih.gov |

| Temperature (K) | 100 | doi.orgnih.gov |

| Puckering Q (Å) | 0.5708 (9) | researchgate.netdoi.orgnih.gov |

| Puckering θ (°) | 180.00 (9) | researchgate.netdoi.orgnih.gov |

Intermolecular Interactions and Supramolecular Assembly in Crystalline Structures (e.g., Hydrogen Bonding Networks)

The crystal packing of 2-ethylpiperidinium chloride is stabilized by a network of intermolecular hydrogen bonds. researchgate.netdoi.orgnih.gov These non-covalent interactions play a crucial role in the formation of the supramolecular architecture. rsc.org In this structure, the ammonium (B1175870) protons of the 2-ethylpiperidinium cation act as hydrogen bond donors, while the chloride anion serves as the acceptor.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Dynamic Analysis

NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton (1H) NMR Chemical Shift Analysis and Signal Assignment

The ¹H NMR spectrum of 2-ethylpiperidine in deuterated chloroform (B151607) (CDCl₃) provides a wealth of information about its solution-state structure. The chemical shifts (δ) of the protons are indicative of their local electronic environment.

A representative ¹H NMR spectrum of this compound shows a broad multiplet for the N-H proton, reflecting its lability and coupling to adjacent protons. rsc.org The protons on the piperidine ring and the ethyl substituent exhibit complex multiplets due to spin-spin coupling. rsc.org

Table 2: ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| H (axial, adjacent to N) | 3.01 | broad d | 11.7 | rsc.org |

| H (equatorial, adjacent to N) & CH (ethyl) | 2.63 - 2.53 | brm | rsc.org | |

| H (ring) | 2.39 - 2.27 | m | rsc.org | |

| H (ring) | 1.83 - 1.65 | m | rsc.org | |

| H (ring) | 1.63 - 1.53 | m | rsc.org | |

| H (ring) & CH₂ (ethyl) | 1.42 - 1.23 | m | rsc.org | |

| H (ring) | 1.08 - 0.96 | m | rsc.org |

d = doublet, t = triplet, m = multiplet, brm = broad multiplet

Carbon (¹³C) NMR for Backbone Elucidation

The ¹³C NMR spectrum of this compound provides complementary information to the ¹H NMR spectrum, allowing for the elucidation of the carbon backbone. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift dependent on its hybridization and the nature of its substituents.

Table 3: ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C2 | 58.21 | rsc.org |

| C6 | 46.54 | rsc.org |

| C3 | 31.48 | rsc.org |

| CH₂ (ethyl) | 29.35 | rsc.org |

| C5 | 25.74 | rsc.org |

| C4 | 24.26 | rsc.org |

Nitrogen (¹⁵N) NMR for Aminic Environment Characterization

¹⁵N NMR spectroscopy is a more specialized technique that directly probes the nitrogen atom, providing valuable insights into the electronic environment of the amine. The chemical shift of the nitrogen atom is sensitive to factors such as protonation state, hydrogen bonding, and the nature of the substituents on the nitrogen.

Dynamic NMR for Conformational Dynamics

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a pivotal technique for investigating the conformational dynamics of this compound. The molecule's non-planar, saturated heterocyclic ring and the presence of a substituent on a stereocenter lead to a complex interplay of dynamic processes. These processes, occurring at rates comparable to the NMR timescale, include ring inversion, nitrogen inversion, and rotation about the exocyclic C-N bond. researchgate.netresearchgate.netucl.ac.uk

In substituted piperidines like this compound, the six-membered ring predominantly adopts a chair conformation. The ethyl group can exist in either an axial or an equatorial position. These two chair conformers are in equilibrium through a process of ring inversion. DNMR studies on related N-alkylpiperidines allow for the elucidation of the energy barriers associated with these conformational changes. researchgate.netacs.org

For N-ethylpiperidines, studies have shown a gauche conformation for the N-CH₂Me bond. researchgate.netacs.org The dynamic processes observable by NMR are a combination of ring inversion and nitrogen inversion. Nitrogen inversion involves the pyramidal nitrogen atom passing through a planar transition state. The interplay and relative rates of these processes (ring inversion, nitrogen inversion, and exocyclic bond rotation) can be resolved by analyzing changes in the NMR lineshape over a range of temperatures. researchgate.netresearchgate.netacs.org By measuring the coalescence temperature of specific signals, the free energy of activation (ΔG‡) for these dynamic equilibria can be calculated, providing quantitative insight into the molecule's conformational flexibility. researchgate.netcopernicus.org

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Studies

Mass spectrometry is a fundamental tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound provides a distinct fingerprint for its identification. The molecular ion (M•+) peak is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, 113.20 g/mol . nist.gov

The fragmentation of the this compound molecular ion is dominated by cleavage of the bonds adjacent to the nitrogen atom, a process known as alpha-cleavage, which is characteristic of amines. The most significant fragmentation pathway involves the loss of the ethyl group (•CH₂CH₃), leading to the formation of a stable, resonance-delocalized piperidinyl cation. This results in the base peak (the most intense peak) in the spectrum.

Another major fragmentation involves the cleavage of the C-C bond within the ring, followed by the loss of ethene (C₂H₄), which is a common pathway for cyclic amines. libretexts.org The NIST Mass Spectrometry Data Center reports the most prominent peaks for this compound. nih.gov

Table 1: Prominent Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 113 | [C₇H₁₅N]⁺• | Molecular Ion |

| 84 | [C₅H₁₀N]⁺ | Loss of an ethyl radical (•C₂H₅) via α-cleavage |

| 56 | [C₃H₆N]⁺ | Ring cleavage and loss of propene (C₃H₆) |

This table is based on data from the NIST Mass Spectrometry Data Center and general fragmentation principles. libretexts.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC/MS) for Qualitative and Quantitative Analysis of Reaction Mixtures

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hyphenated technique used extensively for the separation, identification, and quantification of this compound in complex mixtures. mdpi.com The gas chromatograph separates volatile components of a sample, and the mass spectrometer provides detailed structural information for each separated component.

This method has been successfully applied to identify this compound in diverse matrices, including natural products and industrial samples. For instance, a study on the volatile profiles of insect flours identified this compound using headspace solid-phase microextraction (HS-SPME) coupled with GC/MS. mdpi.com Similarly, GC/MS analysis of plant extracts has confirmed the presence of this compound as a minor constituent. unar.ac.id

The typical procedure involves injecting the sample into the GC, where it is vaporized. The components are then separated on a capillary column, often a non-polar or medium-polar column like a 5% phenyl-polymethylsiloxane column. mdpi.com The retention time of this compound is a key parameter for its initial identification. As the compound elutes from the GC column, it enters the MS detector, where it is ionized and fragmented. The resulting mass spectrum is then compared with spectral libraries, such as the NIST library, for positive identification. unar.ac.id

Table 2: Example GC/MS Parameters for this compound Analysis

| Parameter | Value/Description | Source |

| Column | Varian FactorFour™ VF5-ms (30 m x 0.25 mm x 0.25 µm) | mdpi.com |

| Carrier Gas | Helium (1.1 mL/min) | mdpi.com |

| Injector Type | Split (10:1 ratio) | mdpi.com |

| Oven Program | 50°C (2 min), then to 100°C at 30°C/min, then to 250°C at 6°C/min | mdpi.com |

| MS Ionization | Electron Ionization (EI) at 70 eV | mdpi.com |

This table presents a representative set of parameters and is not exhaustive.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups, bonding, and conformational state of this compound. up.ac.za These methods are complementary, as a vibrational mode's activity depends on whether it induces a change in the molecule's dipole moment (IR active) or its polarizability (Raman active). up.ac.za

The spectra of this compound are characterized by vibrations associated with the piperidine ring and the ethyl substituent. Key vibrational modes include:

N-H Stretching: A characteristic band for the secondary amine group, typically appearing in the 3300-3500 cm⁻¹ region in the IR spectrum. Its position can be sensitive to hydrogen bonding. nih.gov

C-H Stretching: Vibrations from the CH₂, and CH₃ groups of the ethyl substituent and the CH₂ groups of the piperidine ring are observed in the 2800-3000 cm⁻¹ region. americanpharmaceuticalreview.com

N-H Bending: This vibration occurs in the 1590-1650 cm⁻¹ range.

C-N Stretching: These vibrations are typically found in the 1020-1250 cm⁻¹ region.

Ring Vibrations: Complex skeletal vibrations of the piperidine ring, often referred to as "fingerprint" vibrations, appear below 1500 cm⁻¹. These are particularly sensitive to the ring's conformation (e.g., chair vs. twist-boat). nih.gov

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to perform detailed vibrational assignments. nih.govresearchgate.net By calculating the theoretical vibrational frequencies for different conformers (e.g., ethyl-equatorial vs. ethyl-axial), it is possible to correlate observed spectral features with the predominant conformation in the sample. nih.gov

Table 3: General Vibrational Frequency Ranges for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | IR |

| C-H Stretch (Aliphatic) | 2850 - 2960 | IR, Raman |

| N-H Bend | 1590 - 1650 | IR |

| CH₂ Scissoring | 1440 - 1480 | IR, Raman |

| C-N Stretch | 1020 - 1250 | IR, Raman |

This table provides general ranges. Specific peak positions can be found in spectral databases like the NIST Chemistry WebBook. nist.gov

Computational Chemistry and Theoretical Investigations of 2 Ethylpiperidine Systems

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetic properties of molecules like 2-ethylpiperidine. By approximating the electron density, DFT can accurately predict various molecular properties, offering a deeper understanding of the compound's intrinsic characteristics. Recent studies on various piperidine (B6355638) derivatives have successfully employed DFT to elucidate molecular geometry, electronic stability, and reactivity. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are crucial in determining how this compound interacts with other chemical species. youtube.com

HOMO (Highest Occupied Molecular Orbital): For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to the presence of its lone pair of electrons. This region of high electron density signifies the molecule's nucleophilic character, making the nitrogen atom the most probable site for electrophilic attack. The energy of the HOMO is inversely related to the ionization potential; a higher HOMO energy indicates greater ease of donating an electron. pku.edu.cn

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO represents the region where the molecule can accept electrons. In this compound, the LUMO is likely distributed over the anti-bonding σ* orbitals of the C-N and C-H bonds. The energy of the LUMO is related to the electron affinity of the molecule.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap implies higher reactivity. For saturated heterocycles like this compound, this gap is generally expected to be significant, reflecting their relative stability.

| Molecular Orbital | Expected Localization | Implication for Reactivity |

| HOMO | Nitrogen lone pair | Nucleophilic center, site of protonation and alkylation |

| LUMO | Anti-bonding σ* orbitals (C-N, C-H) | Site for nucleophilic attack (less favorable) |

| HOMO-LUMO Gap | Relatively large | High kinetic stability, low overall reactivity |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. molfunction.com For this compound, NBO analysis can quantify the nature of the bonds and the interactions involving the nitrogen lone pair.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. In this compound, significant interactions are expected between the nitrogen lone pair (nN) and the anti-bonding orbitals of adjacent C-C and C-H bonds (σC-C and σC-H). These hyperconjugative interactions contribute to the stability of the molecule. The magnitude of these interactions can also provide insights into the conformational preferences of the ethyl group. researchgate.net

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. rsc.org The ESP is mapped onto the electron density surface of the molecule, with different colors representing regions of varying electrostatic potential.

For this compound, the ESP map would show a region of negative potential (typically colored red) concentrated around the nitrogen atom, corresponding to its lone pair of electrons. This region is the most attractive site for protons and other electrophiles. The hydrogen atom attached to the nitrogen would exhibit a region of positive potential (typically colored blue), indicating its susceptibility to interaction with nucleophiles or participation in hydrogen bonding as a donor. The alkyl framework (the ethyl group and the piperidine ring) would generally display near-neutral potential (often colored green). Such maps are instrumental in understanding non-covalent interactions, which are crucial in biological systems and for predicting how the molecule will interact with solvents and other molecules. researchgate.net

DFT calculations can be used to determine a range of global reactivity descriptors that quantify the chemical behavior of this compound. These descriptors are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of the molecule's reactivity.

| Descriptor | Formula | Interpretation for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon adding an electron; indicates susceptibility to reduction. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution; a large value indicates high stability. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The "escaping tendency" of electrons; related to electronegativity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

For a saturated amine like this compound, one would expect a relatively high chemical hardness (η), reflecting its stability, and a low electrophilicity index (ω), consistent with its primary role as a nucleophile.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes of this compound and the influence of its environment, such as the solvent. researchgate.net

The piperidine ring exists in a chair conformation, and the ethyl group at the C2 position can adopt either an axial or an equatorial orientation. wikipedia.org The relative stability of these conformers is a critical aspect of the molecule's structure and reactivity. For the closely related 2-methylpiperidine, the equatorial conformer is generally favored. nih.gov It is expected that this compound would exhibit a similar preference for the equatorial conformation to minimize steric hindrance (1,3-diaxial interactions).

MD simulations can explore the potential energy surface of this compound, revealing the relative energies of different conformers and the energy barriers for interconversion (e.g., ring flipping and ethyl group rotation). Furthermore, by explicitly including solvent molecules in the simulation, MD can provide a detailed picture of how the solvent affects the conformational equilibrium. In polar solvents, hydrogen bonding between the solvent and the N-H group of this compound can influence the stability of different conformers. researchgate.net The solvent-accessible surface area, another parameter that can be calculated from MD simulations, provides insight into the regions of the molecule that are most exposed to the solvent and available for interaction. researchgate.net

In Silico Modeling of Reaction Mechanisms and Transition States

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and the characterization of high-energy transition states that are difficult to observe experimentally. ucsb.edu For this compound, in silico modeling can be applied to understand various reactions, such as N-alkylation, which is a fundamental transformation for secondary amines. researchgate.net

By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy path from reactants to products. This involves locating the geometry of the transition state, which corresponds to a first-order saddle point on the potential energy surface. researchgate.net DFT calculations are commonly used for this purpose, allowing for the determination of the activation energy (the energy difference between the reactants and the transition state), which is directly related to the reaction rate.

For example, in the N-alkylation of this compound with an alkyl halide, a computational study could model the SN2 reaction pathway. The calculations would reveal the geometry of the transition state, where the N-C bond is partially formed and the C-halide bond is partially broken. The activation energy for this process could be calculated, and the influence of the ethyl group on the reaction rate (due to steric and electronic effects) could be quantified. Such studies provide a molecular-level understanding of reactivity that is essential for reaction optimization and the design of new synthetic routes. acs.org

Pharmacological Applications and Biological Activity of 2 Ethylpiperidine Derivatives

Comprehensive Structure-Activity Relationship (SAR) Studies of 2-Ethylpiperidine Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR analyses have provided crucial insights into the structural requirements for interacting with various biological targets.

The biological activity of this compound analogues is profoundly influenced by the position of substituents, the stereochemistry of chiral centers, and the electronic properties of the substituting groups.

Substituent Position: The location of substituents on the piperidine (B6355638) ring is a critical determinant of biological activity. For instance, in studies of piperidinyl derivatives as soluble epoxide hydrolase (sEH) inhibitors, substituents at the C3 position of the piperidinyl moiety demonstrated a better inhibitory effect than those at the C4 position. nih.gov In a different context, the insecticidal toxicity of substituted piperidines against Aedes aegypti was found to be dependent on the position of the substituent on the ring. The order of toxicity was C2 > C3 > C4 for ethyl, methyl, and benzyl (B1604629) derivatives. oup.com For example, this compound derivatives were more toxic than 3-ethylpiperidine (B83586) and 4-ethylpiperidine (B1265683) derivatives. oup.com

Stereochemistry: Many biologically active piperidine derivatives possess chiral centers, and their stereochemistry is often crucial for potent and selective receptor interaction. In the development of sEH inhibitors, molecules with an S-configuration at the C3 position of the piperidine ring were found to be nearly twice as potent as their R-configuration counterparts. nih.gov The specific spatial arrangement of atoms, such as the (3S) configuration in (3S)-3-(4-aminophenyl)-3-ethyl-piperidine-2,6-dione, can significantly influence the compound's biological activity. cymitquimica.com Similarly, the synthesis of enantiomerically pure (2R)- and (2S)-2-ethylpiperidine hydrochlorides has been achieved through palladium-catalyzed cyclization, highlighting the importance of stereochemical control in creating specific biologically active agents. semanticscholar.org In studies of 4-alkylpiperidine-2-carboxamides, the (2S,4R) configuration has been associated with enhanced receptor binding affinity.

Electronic Properties and Substituent Type: The nature of the substituent itself plays a major role. In terms of insecticidal activity, the toxicity order for different moieties attached to the piperidine ring was determined to be ethyl- > methyl- > benzyl-derivatives. oup.comresearchgate.net Specifically, 2-ethyl-piperidines showed significantly higher toxicities than benzyl-piperidines. oup.com The introduction of halogen atoms like fluorine or chlorine to the central phenyl group of some piperidine derivatives can improve metabolic stability. nih.gov

Ligand-Receptor Interactions and Pharmacological Target Modulation

This compound derivatives have been shown to modulate a variety of pharmacological targets by acting as inhibitors or antagonists at different receptors and enzymes.

Derivatives of piperidine are prominent in the development of acetylcholinesterase (AChE) inhibitors, which are crucial for treating conditions like Alzheimer's disease. encyclopedia.pub SAR studies on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed several key features for potent anti-AChE activity. nih.gov

Bulky Substituents: Introducing a bulky moiety at the para position of the benzamide (B126) group substantially increases activity. nih.gov

N-Atom Substitution: Adding an alkyl or phenyl group to the nitrogen atom of the benzamide dramatically enhances activity. nih.govnih.gov

Piperidine Nitrogen Basicity: The basic character of the piperidine nitrogen atom is important for activity, as the N-benzoylpiperidine derivative was found to be almost inactive. nih.gov

Rigid Analogues: Rigid analogues containing an isoindolone ring system can exhibit potent anti-AChE activity. nih.gov

One of the most potent AChE inhibitors identified from these studies was 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride, with an IC50 of 1.2 nM and a selectivity for AChE over butyrylcholinesterase (BuChE) of about 34,700-fold. nih.govacs.org Another potent inhibitor, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, showed an IC50 of 0.56 nM and an 18,000-fold greater affinity for AChE over BuChE. nih.gov

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Piperidine Derivatives

| Compound | Structure | AChE IC50 (nM) | Selectivity (AChE vs. BuChE) |

|---|---|---|---|

| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine HCl | Phthalimidoethyl]piperidine derivative with benzoylamino group | 1.2 nih.gov | ~34,700-fold nih.gov |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine HCl | Benzoylamino]ethyl]piperidine derivative with benzylsulfonyl group | 0.56 nih.gov | ~18,000-fold nih.gov |

Piperidine derivatives have been extensively studied as ligands for sigma (σ) receptors, which are implicated in various central nervous system disorders. google.comgoogle.com Both σ1 and σ2 receptor subtypes are targets for these compounds.

Studies on SA4503, a known σ1 receptor agonist, and its fluoroethyl analog, FE-SA4503, which are piperidine derivatives, have shown high affinity for σ1 receptors. nih.gov In one study, SA4503 was found to be 14-fold selective for σ1 (Ki = 4.6 nM) over σ2 (Ki = 63.1 nM) receptors. nih.gov Interestingly, its analog FE-SA4503 exhibited the same 14-fold selectivity for σ1 (Ki = 8.0 nM) over σ2 (Ki = 113.2 nM) receptors. nih.gov

Further research into piperazine (B1678402) and piperidine derivatives revealed that the piperidine moiety is likely a critical structural element for dual histamine (B1213489) H3 and σ1 receptor activity. nih.gov The replacement of a piperidine ring with a piperazine significantly altered the binding affinity, underscoring the importance of the specific heterocyclic core. nih.gov For example, a piperidine derivative showed high affinity for the σ1 receptor (Ki = 3.64 nM), whereas its piperazine counterpart had a much lower affinity (Ki = 1531 nM). nih.gov

Table 2: Sigma (σ) Receptor Binding Affinities of Piperidine Derivatives

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ1 vs. σ2) |

|---|---|---|---|

| SA4503 | 4.6 nih.gov | 63.1 nih.gov | 14-fold nih.gov |

| FE-SA4503 | 8.0 nih.gov | 113.2 nih.gov | 14-fold nih.gov |

| Compound 5 (Piperidine derivative) | 3.64 nih.gov | >10,000 nih.gov | >2747-fold nih.gov |

| Compound 4 (Piperazine analogue of Cmpd 5) | 1531 nih.gov | >10,000 nih.gov | - |

Certain 2-substituted piperidine derivatives have been identified as potent histamine H1 receptor antagonists, which are used to treat allergic reactions. nih.govwikipedia.org A study involving derivatives of the antihistamines Bamipine and Diphenylpyraline, which contain a piperidine core, demonstrated strong H1-receptor antagonist activity. nih.gov

The SAR for this activity indicated that:

H1-receptor antagonistic potency was slightly decreased by substitution in ring position 2. nih.gov

N-aryl substitution distinctly diminished the H1-antagonistic potency. nih.gov

These findings suggest a delicate balance in the substitution pattern is required to maintain high affinity for the H1 receptor. These compounds are part of a broader class of H1 blockers that are used to treat various allergic conditions like rhinitis and urticaria. wikipedia.orggoogle.com

The serotonin (B10506) 5-HT7 receptor has emerged as a significant target for the treatment of central nervous system disorders, including depression and anxiety. nih.gov Arylsulfonamide derivatives of (aryloxy)ethylpiperidines are a class of potent and selective 5-HT7 receptor antagonists. rsc.orgresearchgate.net

SAR studies have led to the development of highly potent antagonists. For example, replacing a flexible isopropoxy moiety with a rigid 2,2-dimethyl-2,3-dihydrofurane moiety was shown to increase affinity for α2-adrenoceptors while maintaining high affinity for the 5-HT7 receptor, leading to dual-target ligands. mdpi.com The use of a 4-aminopiperidine (B84694) scaffold generally resulted in higher affinity for both α2-adrenoceptors and 5-HT7 receptors compared to 4-aminomethylpiperidine analogues. mdpi.com

One highly potent antagonist, 3-fluoro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-benzenesulfonamide (compound 10), was developed that showed significant antidepressant, anxiolytic, and pro-cognitive potential in animal models. rsc.orgresearchgate.net These findings highlight the therapeutic promise of piperidine-based 5-HT7 receptor antagonists for treating CNS disorders. rsc.orgresearchgate.net The antagonism of the 5-HT7 receptor by these compounds is linked to their potential antidepressant and anxiolytic effects. nih.gov

Table 3: Activity of Piperidine-Based 5-HT7 Receptor Antagonists

| Compound | Target(s) | Key Biological Effect(s) |

|---|---|---|

| 3-fluoro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-benzenesulfonamide | 5-HT7 Receptor Antagonist | Antidepressant, anxiolytic, and pro-cognitive effects in animal models. rsc.org |

| Arylsulfonamide derivatives of (dihydrobenzofuranoxy)ethyl piperidines | Dual α2A/5-HT7 Receptor Antagonist | Antidepressant-like properties in forced swim test. mdpi.com |

| 4-fluoro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl) benzenesulfonamide | 5-HT7 Receptor Antagonist (Ki = 0.3 nM) | Potent antagonist with 1450-fold selectivity over 5-HT1A receptors. researchgate.net |

Gamma-Aminobutyric Acid (GABA) Receptor Modulation (e.g., GABAC Receptor Antagonism)

Research into the direct modulation of GABA receptors by this compound derivatives is an emerging area. While specific studies on this compound compounds are limited, research on related piperidine structures provides insight into potential interactions. For instance, derivatives of nipecotic acid (piperidine-3-carboxylic acid), a structural isomer of a carboxylated this compound, are well-known for their ability to inhibit GABA uptake by interacting with GABA transporters (GATs). Studies on nipecotic acid derivatives with tricyclic amine substituents have shown varying binding affinities and inhibitory potencies at different mouse GABA transporters (mGAT1-mGAT4). d-nb.info This activity within the broader piperidine class suggests that appropriately substituted this compound derivatives could be developed to modulate the GABAergic system, although further targeted research is required.

Muscarinic Receptor Subtype (M1, M2, M3, M4) Binding Properties

Piperidine derivatives are a cornerstone in the development of ligands for muscarinic acetylcholine (B1216132) receptors (mAChRs), which are implicated in a variety of physiological functions and diseases. nih.govnih.gov The piperidine nucleus is present in numerous compounds evaluated for their binding properties at M1, M2, M3, and M4 receptor subtypes. nih.gov

While data specifically on this compound derivatives is not abundant, the activities of other substituted piperidine alkaloids are well-documented and serve as important precedents. Himbacine, a complex alkaloid containing a 2,6-disubstituted piperidine ring, is a notable muscarinic antagonist with high affinity for the M2 subtype. researchgate.net This selectivity has made it a significant lead compound in pharmaceutical research. researchgate.net The activity of such compounds underscores the potential for developing subtype-selective muscarinic agents from the 2-substituted piperidine class.

Table 1: Binding Properties of Selected Piperidine-Containing Muscarinic Antagonists This table includes examples of piperidine-containing compounds, not exclusively this compound derivatives, to illustrate the scaffold's role in muscarinic receptor binding.

| Compound | Primary Muscarinic Target | Notes |

|---|---|---|

| Himbacine | M2 Antagonist | A piperidine alkaloid isolated from Australian magnolias. researchgate.net |

| Pirenzepine | M1 Selective Antagonist | Used in peptic ulcer treatment; features a piperazine ring attached to a complex heterocyclic system. nih.gov |

| AF-DX 116 | M2 Selective Antagonist | A derivative featuring a substituted piperidinylacetyl group. ebsip.com |

| 4-DAMP | M3 Antagonist | A 4-diphenylacetoxy-N-methylpiperidine derivative used to characterize muscarinic receptor subtypes. nih.gov |

N-Methyl-D-aspartate (NMDA) Receptor Antagonism

The development of 2-substituted piperidine analogs as selective antagonists for N-methyl-D-aspartate (NMDA) receptor subtypes represents a significant area of investigation. ebsip.comgoogle.com These receptors are crucial in mediating excitatory synaptic transmission in the central nervous system, and their dysfunction is linked to various neurological disorders. drugsandalcohol.ie Patents and research have described novel 2-substituted piperidine analogs that are selectively active antagonists of NMDA receptor subtypes. ebsip.comdrugsandalcohol.ie

These compounds are being explored for their potential in treating a wide range of conditions, including stroke, cerebral ischemia, central nervous system trauma, chronic pain, and neurodegenerative disorders like Parkinson's and Alzheimer's Disease. drugsandalcohol.ie For example, 1,2-diphenylethylamine (B1359920) derivatives, such as 1-(1,2-diphenylethyl)piperidine, have shown activity as NMDA channel blockers. meduniwien.ac.atacs.org Furthermore, studies on N-substituted 4-(4-hydroxyphenyl)piperidines have yielded high-potency antagonists for the NR1a/2B subtype of the NMDA receptor. jchemrev.com This body of research indicates that the 2-substituted piperidine framework is a promising scaffold for creating selective NMDA receptor modulators. drugsandalcohol.ie

Therapeutic Potential of this compound Derivatives

Building on their diverse pharmacological activities, derivatives of this compound are being investigated for their therapeutic potential in a range of diseases.

Anti-diabetic Agents Through Insulin-Inhibiting Protein Receptor Modulation